molecular formula C11H17NO4 B1518619 Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate CAS No. 1157206-28-4

Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate

Cat. No.: B1518619
CAS No.: 1157206-28-4
M. Wt: 227.26 g/mol
InChI Key: UHFDJSLTBWSVSY-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate is a furan-based carboxylic acid ester derivative featuring a 2-ethoxyethylamino substituent at the 5-position of the furan ring. Its structure combines a polar ethoxyethylamino group with a lipophilic furan-carboxylate backbone, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

methyl 5-[(2-ethoxyethylamino)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-15-7-6-12-8-9-4-5-10(16-9)11(13)14-2/h4-5,12H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFDJSLTBWSVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate (CAS Number: 1157206-28-4) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on various cell lines, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a furan ring, which is known for its biological activity, and an ethoxyethyl amino group that may enhance its solubility and bioavailability.

Anticancer Activity

Research has indicated that derivatives of furan carboxylates exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HeLa62.37
HepG2Not specified
VeroNot specified

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a lead for further anticancer drug development.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Similar furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus250
Escherichia coliNot specified

These findings suggest that this compound may possess broad-spectrum antibacterial activity.

Case Studies

  • Study on Cytotoxicity :
    A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly affected cytotoxicity levels against cancer cell lines. This compound was included in these assessments, showing promising results in vitro.
  • Antibacterial Testing :
    Another investigation focused on the antibacterial efficacy of synthesized furan derivatives against pathogenic bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous furan-2-carboxylate derivatives, focusing on substituent variations, synthesis methods, biological activities, and physicochemical properties.

Substituent Variations and Structural Features

Table 1: Structural Comparison of Furan-2-carboxylate Derivatives
Compound Name Substituent at 5-Position Molecular Weight Key Features Bioactivity/Application Source
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate (2-ethoxyethyl)aminomethyl 257.28 g/mol* Polar side chain, discontinued Pharmaceutical intermediate
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl 295.23 g/mol Aromatic, electron-withdrawing groups Antimycobacterial agent
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate 2-methoxycarbonylethyl 226.22 g/mol Ester-functionalized alkyl chain Antibacterial (Xanthomonas spp.)
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate (3-bromophenyl)aminomethyl 314.15 g/mol Brominated aromatic substituent Pharmaceutical intermediate
5-(Tetradecyloxy)furan-2-carboxylate derivatives Tetradecyloxy + ethoxyethylamino ~500 g/mol† Long alkyl chain Acetyl-CoA carboxylase inhibitor

*Calculated based on formula C₁₂H₁₉NO₄. †Estimated based on substituent contributions.

Physicochemical Properties

  • Solubility: The ethoxyethylamino group in the target compound improves water solubility compared to purely aromatic derivatives (e.g., bromophenyl or nitrophenyl variants) .
  • Crystallinity : Fluoronitrophenyl derivatives exhibit superior crystallinity due to stacking interactions, enabling precise SC-XRD analysis .

Research Findings and Implications

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity but reduce solubility. Polar substituents (e.g., ethoxyethylamino) balance solubility and bioavailability .

Natural vs. Synthetic Derivatives: Fungal metabolites (e.g., compound 6, ) provide novel scaffolds, whereas synthetic derivatives (e.g., bromophenyl variant ) allow targeted modifications for drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate

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